molecular formula C12H15N3 B8621088 6-Tert-butyl-2,7-naphthyridin-1-amine CAS No. 1352329-35-1

6-Tert-butyl-2,7-naphthyridin-1-amine

Cat. No.: B8621088
CAS No.: 1352329-35-1
M. Wt: 201.27 g/mol
InChI Key: SZKBCVLYQWMUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Tert-butyl-2,7-naphthyridin-1-amine can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes with naphthalene-2-amine or naphthalen-1-amine, followed by tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol. This method yields naphthyridine derivatives under catalyst-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Agents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

6-Tert-butyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Tert-butyl-2,7-naphthyridin-1-amine exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-Tert-butyl-2,7-naphthyridin-1-amine stands out due to its unique tert-butyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications.

Properties

CAS No.

1352329-35-1

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-tert-butyl-2,7-naphthyridin-1-amine

InChI

InChI=1S/C12H15N3/c1-12(2,3)10-6-8-4-5-14-11(13)9(8)7-15-10/h4-7H,1-3H3,(H2,13,14)

InChI Key

SZKBCVLYQWMUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C2C(=C1)C=CN=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Procedure analogous to A. Zhang et al., J. Combi. Chem. 2007, 9, 6, 916: A mixture of 17.4 g (100 mmol) of 3-cyano-4-methyl-6-tert-butylpyridine [942938-45-6], 14.0 ml (105 mmol) of N,N-dimethylformamind dimethyl acetal [4637-24-5] and 150 ml of DMF is heated under reflux for 16 h. The DMF is then removed at 70° C. in vacuo. 46.3 g (600 mmol) of anhydrous ammonium acetate are added to the oily residue, the mixture is homogenised, heated to melt ing in an oil bath (temperature about 135° C.) and stirred for 3 h. After cooling, the melt is taken up in a mixture of 200 ml of water and 100 ml of ethanol, rendered alkaline (pH about 9) by addition of conc. ammonia solution and extracted three times with 300 ml of dichloromethane each time. The combined org. phases are washed twice with 300 ml of water each time and dried over sodium sulfat e. Aft er evaporation of the org. phase in vacuo, the residue remaining is subjected to sublimation (p about 1×10−2 mbar, T=150° C.). Yield: 13.7 g (68 mmol), 68%. Purity: >95% according to 1H-NMR.
Quantity
17.4 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.